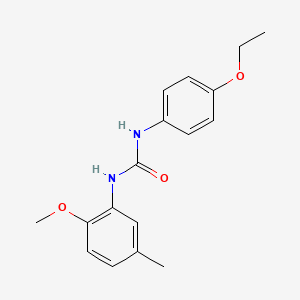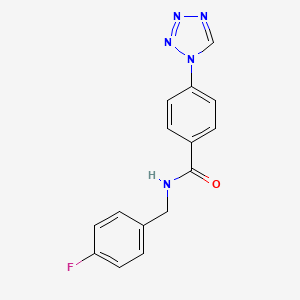
N-(4-ethoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-N’-(2-methoxy-5-methylphenyl)urea: is an organic compound belonging to the class of ureas It is characterized by the presence of two aromatic rings substituted with ethoxy, methoxy, and methyl groups, connected by a urea linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N’-(2-methoxy-5-methylphenyl)urea typically involves the reaction of 4-ethoxyaniline with 2-methoxy-5-methylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the urea linkage.
Reaction Scheme:
4-ethoxyaniline+2-methoxy-5-methylphenyl isocyanate→N-(4-ethoxyphenyl)-N’-(2-methoxy-5-methylphenyl)urea
Industrial Production Methods
On an industrial scale, the production of N-(4-ethoxyphenyl)-N’-(2-methoxy-5-methylphenyl)urea can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as tertiary amines or metal complexes may be employed to enhance the reaction rate and yield. The product is typically purified by recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: N-(4-ethoxyphenyl)-N’-(2-methoxy-5-methylphenyl)urea can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Agrochemicals: Explored as a potential herbicide or pesticide due to its ability to inhibit specific enzymes in plants or pests.
Material Science: Studied for its potential use in the synthesis of polymers or as a precursor for advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-N’-(2-methoxy-5-methylphenyl)urea depends on its specific application:
Medicinal Chemistry: The compound may exert its effects by inhibiting specific enzymes or receptors involved in inflammation or cancer cell proliferation. It may interact with molecular targets such as cyclooxygenase or tyrosine kinases, leading to the modulation of signaling pathways.
Agrochemicals: The compound may inhibit key enzymes in plants or pests, such as acetolactate synthase or acetylcholinesterase, leading to growth inhibition or pest mortality.
Vergleich Mit ähnlichen Verbindungen
N-(4-ethoxyphenyl)-N’-(2-methoxy-5-methylphenyl)urea can be compared with other urea derivatives:
N-phenyl-N’-methylurea: Lacks the ethoxy and methoxy substituents, leading to different chemical and biological properties.
N-(4-methoxyphenyl)-N’-(2-ethoxy-5-methylphenyl)urea: Similar structure but with different substitution pattern, affecting its reactivity and applications.
N-(4-chlorophenyl)-N’-(2-methoxy-5-methylphenyl)urea: Contains a chlorine substituent, which can significantly alter its chemical behavior and biological activity.
N-(4-ethoxyphenyl)-N’-(2-methoxy-5-methylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-4-22-14-8-6-13(7-9-14)18-17(20)19-15-11-12(2)5-10-16(15)21-3/h5-11H,4H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBABFWCEKQOOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-({2-methoxy-4-[(E)-2-nitroethenyl]phenoxy}methyl)furan-2-carboxylate](/img/structure/B5805680.png)
![4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5805689.png)


![ETHYL 2-({2-[(2-FURYLCARBONYL)OXY]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B5805705.png)
![methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5805710.png)
![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
![5-{[5-(dimethylamino)furan-2-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5805720.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5805726.png)
![(4E)-4-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B5805741.png)
![N-[4-(isobutyrylamino)phenyl]butanamide](/img/structure/B5805745.png)
![2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5805762.png)
